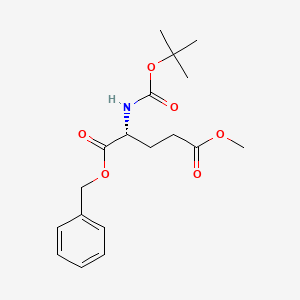

(R)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

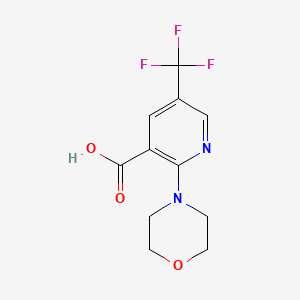

(R)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate is a chemical compound that has gained significant attention in the scientific community due to its various applications. It is a chiral molecule that belongs to the family of amino acids and is commonly used in the synthesis of peptides and proteins.

科学的研究の応用

Asymmetric Synthesis

A significant application of (R)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate is in asymmetric synthesis. It has been utilized in the development of multigram asymmetric synthesis of chiral tetraazamacrocycles, which are critical intermediates for magnetic resonance imaging (MRI) candidates. This process involves the synthesis of (R)-tert-Bu4-DOTAGA, a key intermediate with high chemical and optical purity (Levy et al., 2009).

Synthesis of Precursors for Bioactive Compounds

This compound is also important in synthesizing precursors for bioactive compounds. For instance, its hydrogenated form served as a precursor for trans-4-methylproline (Nevalainen & Koskinen, 2001). Additionally, it has been used in synthesizing orthogonally protected tricarballylic acid (TCA) esters, which have potential applications in various biochemical processes (Harmat et al., 2000).

Baker's Yeast Reduction

Baker's yeast reduction of N-tert-butoxycarbonyl protected derivatives, including this compound, results in erythro-hydroxy esters. These esters are key intermediates in synthesizing biologically active substances like sperabillin C and (R)-GABOB (Hashiguchi, Kawada, & Natsugari, 1992).

Efficient Synthesis

Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, derived from this compound, has been reported. These synthesized products from natural or protected L-amino acids are essential in chemical research (Koseki, Yamada, & Usuki, 2011).

Catalysis in Asymmetric Hydrogenation

This compound is also instrumental in catalysis, especially in asymmetric hydrogenation of functionalized alkenes. The enantiomers of related phosphine ligands have been used in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

作用機序

Target of Action

Compounds with similar structures, such as β-hydroxy acids, are known to be involved in a wide range of natural products characterized by valuable chemical and medicinal properties .

Mode of Action

It is known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis as a protective group for amines . The Boc group can be introduced into a variety of organic compounds using flow microreactor systems .

Biochemical Pathways

Β-hydroxy acids, which have similar structures, are typically present in lipids and are among the oleophilic elements of lipopolysaccharides within cells . They are also found in a variety of biologically active depsipeptides .

Result of Action

Compounds with similar structures, such as β-hydroxy acids, are known to exhibit various biological activities .

Action Environment

The synthesis of similar compounds has been optimized using various bases and solvents .

特性

IUPAC Name |

1-O-benzyl 5-O-methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(10-11-15(20)23-4)16(21)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKNYLGPAZLJGL-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2356766.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2356770.png)

![4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2356782.png)

![4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2356784.png)

![6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2356785.png)

![4-[(2,3-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2356786.png)